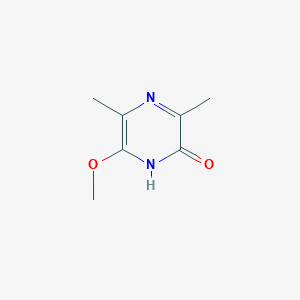
6-Methoxy-3,5-dimethylpyrazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3,5-dimethylpyrazin-2-ol is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazine, characterized by the presence of methoxy and dimethyl groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxy-3,5-dimethylpyrazin-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of a hydrogen atom with a methoxy group.
Another method involves the oxidation of 3,5-dimethylpyrazine using hydrogen peroxide in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3,5-dimethylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the substituent used.
Applications De Recherche Scientifique
6-Methoxy-3,5-dimethylpyrazin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3,5-dimethylpyrazin-2-ol involves its interaction with specific molecular targets. In biological systems, it can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazin-2-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-2(3H)-benzoxazolone: Shares the methoxy group but has a different core structure, leading to distinct applications and properties.
Uniqueness
6-Methoxy-3,5-dimethylpyrazin-2-ol is unique due to the presence of both methoxy and dimethyl groups on the pyrazine ring. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
6-methoxy-3,5-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(10)9-7(11-3)5(2)8-4/h1-3H3,(H,9,10) |
Clé InChI |
FTRPXZOBECJALS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=N1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
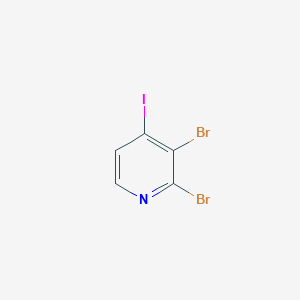
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
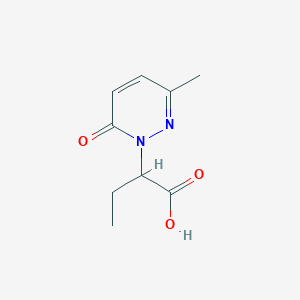
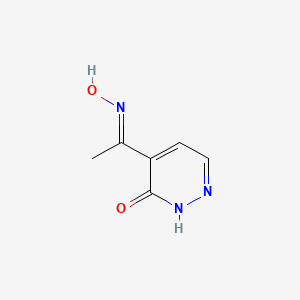
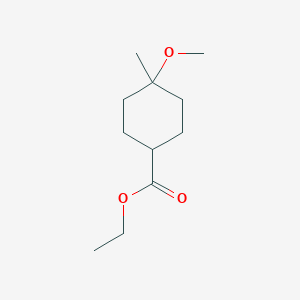
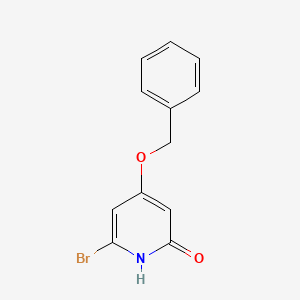
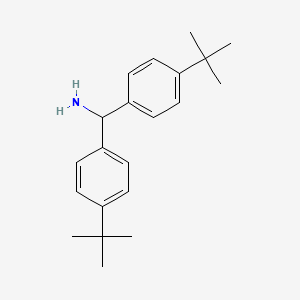
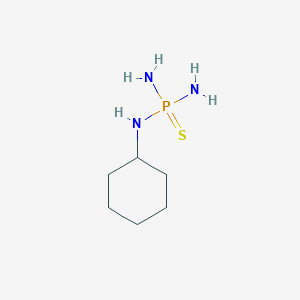
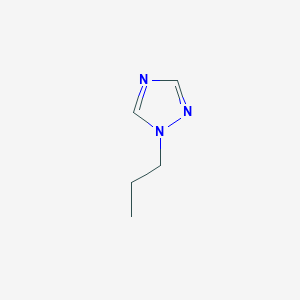
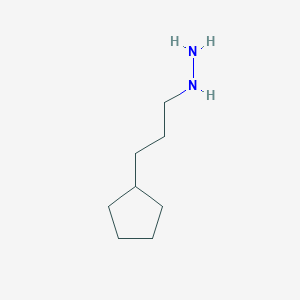
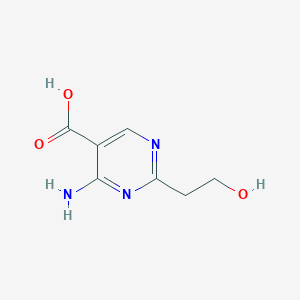
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
